molecular formula C14H11NO2 B14701071 1-Nitro-4-(1-phenylethenyl)benzene CAS No. 22057-84-7

1-Nitro-4-(1-phenylethenyl)benzene

Cat. No.: B14701071
CAS No.: 22057-84-7
M. Wt: 225.24 g/mol
InChI Key: PRHBHZURLGKFKE-UHFFFAOYSA-N
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Description

1-Nitro-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethenyl group (-C6H5CH=CH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(1-phenylethenyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.

    Reduction: Reduction of the nitro group can yield amines, such as 4-(1-phenylethenyl)aniline.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are often used.

    Substitution: Reactions typically involve electrophiles like halogens (e.g., bromine) or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Nitrobenzoic acids.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

1-Nitro-4-(1-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(1-phenylethenyl)benzene involves its interaction with molecular targets through its nitro and phenylethenyl groups. The nitro group can participate in redox reactions, while the phenylethenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    (E)-4-Nitrostilbene: Similar in structure but differs in the position of the nitro group.

    1-Nitro-4-(2-phenylethyl)benzene: Another derivative with a different substituent on the benzene ring.

    1-Ethoxy-4-nitrobenzene: Contains an ethoxy group instead of a phenylethenyl group.

Uniqueness: 1-Nitro-4-(1-phenylethenyl)benzene is unique due to the specific positioning of its nitro and phenylethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

22057-84-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-nitro-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C14H11NO2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-10H,1H2

InChI Key

PRHBHZURLGKFKE-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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